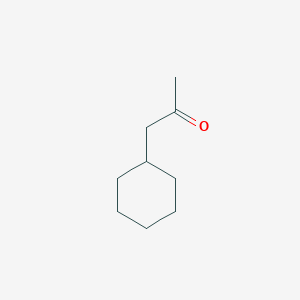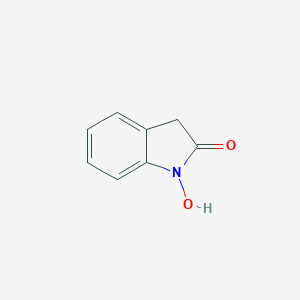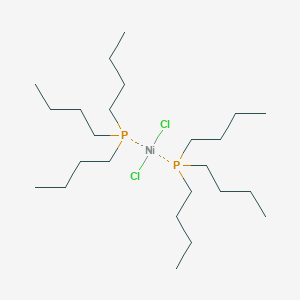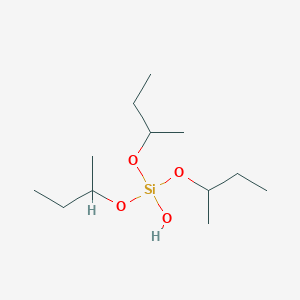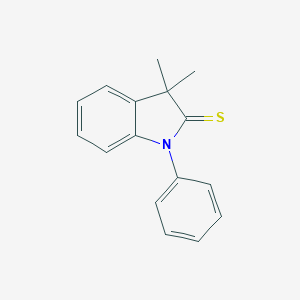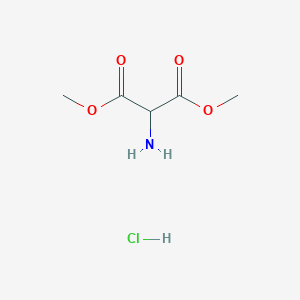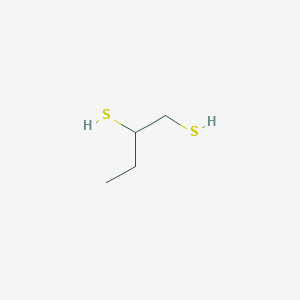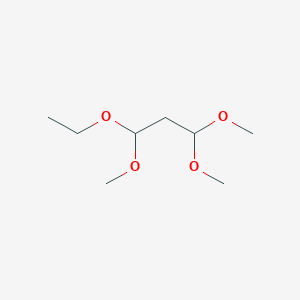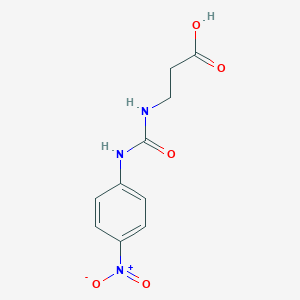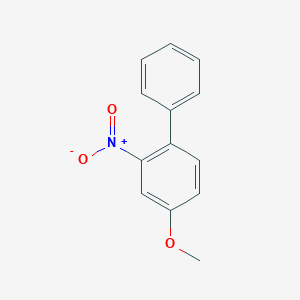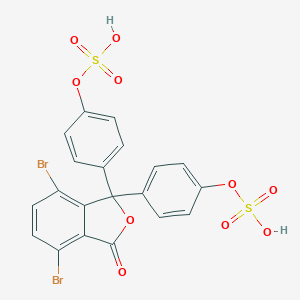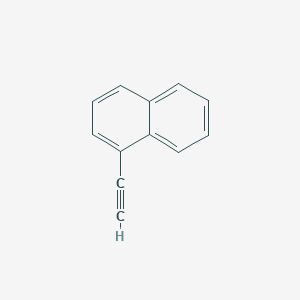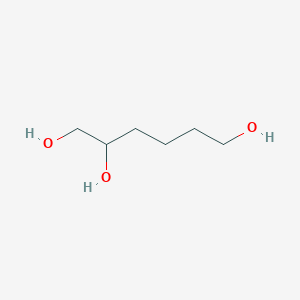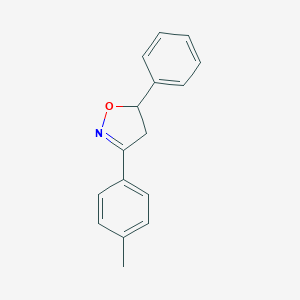
2-Isoxazoline, 5-phenyl-3-p-tolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isoxazoline, 5-phenyl-3-p-tolyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoxazole, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in the ring. The synthesis of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is a complex process that requires specialized knowledge and equipment.
Mécanisme D'action
The mechanism of action of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. It may also act by inhibiting the activity of enzymes involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
2-Isoxazoline, 5-phenyl-3-p-tolyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Isoxazoline, 5-phenyl-3-p-tolyl- in lab experiments is its wide range of biological activities. This compound has been shown to have potential applications in the treatment of a wide range of diseases, including neurological disorders, inflammatory diseases, and cancer. However, one of the main limitations of using this compound is its complex synthesis method, which requires specialized knowledge and equipment.
Orientations Futures
There are several future directions for research on 2-Isoxazoline, 5-phenyl-3-p-tolyl-. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new biological activities and potential applications of this compound. Finally, there is a need for further research on the mechanism of action of this compound, which may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of p-tolylmagnesium bromide with 2-nitroacetonitrile to form 2-nitro-1-(p-tolyl)ethanol. This compound is then reacted with acetic anhydride to form 2-acetoxy-1-(p-tolyl)ethyl nitrate. The final step involves the reaction of 2-acetoxy-1-(p-tolyl)ethyl nitrate with sodium azide to form 2-Isoxazoline, 5-phenyl-3-p-tolyl-.
Applications De Recherche Scientifique
2-Isoxazoline, 5-phenyl-3-p-tolyl- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
19505-66-9 |
|---|---|
Nom du produit |
2-Isoxazoline, 5-phenyl-3-p-tolyl- |
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NO/c1-12-7-9-13(10-8-12)15-11-16(18-17-15)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
Clé InChI |
DYYWHIVVQFNRGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



